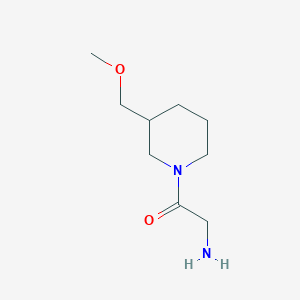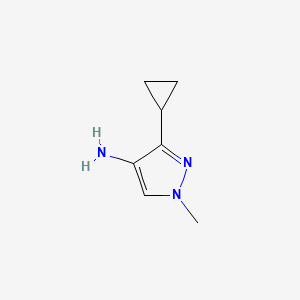
3-cyclopropyl-1-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-cyclopropyl-1-methyl-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 . It is a derivative of pyrazole, a class of organic compounds that are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds can be used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . The synthesis methods can include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is bonded to a methyl group (CH3) and another carbon atom is bonded to a cyclopropyl group, which is a three-membered ring of carbon atoms .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 137.18 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-cyclopropyl-1-methyl-1H-pyrazol-4-amine is an essential component in the synthesis of various pyrazole derivatives. Studies have shown its utility in the synthesis of compounds with potential antitumor, antifungal, and antibacterial properties. For instance, Titi et al. (2020) synthesized and characterized a range of pyrazole derivatives, highlighting their biological activity against breast cancer and microbes (Titi et al., 2020). Similarly, Becerra et al. (2021) reported an efficient synthesis methodology for related compounds, underscoring their relevance in medicinal chemistry (Becerra et al., 2021).
Reactivity and Catalysis
The reactivity of this compound, particularly in palladium-catalyzed direct arylations, has been a subject of interest. Sidhom et al. (2018) explored its reactivity in palladium-catalyzed direct C4-arylation, demonstrating its versatility in forming regioselective C4-arylated pyrazoles (Sidhom et al., 2018).
Applications in Molecular Synthesis
Raju et al. (2010) utilized this compound in synthesizing novel benzamides with antibacterial and antifungal activities, showing its potential in developing new therapeutic agents (Raju et al., 2010). Additionally, Pokhodylo et al. (2010) demonstrated its use in creating heterocycles with a cyclopropyl substituent, further expanding its applications in organic synthesis (Pokhodylo et al., 2010).
Biological and Pharmacological Research
In the context of biological and pharmacological research, compounds derived from this compound have shown promising results. The synthesis and evaluation of their cytotoxic properties in tumor cell lines are noteworthy, as reported by Kodadi et al. (2007), emphasizing their potential in cancer research (Kodadi et al., 2007).
Propiedades
IUPAC Name |
3-cyclopropyl-1-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-4-6(8)7(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXFUFFDVQDDMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

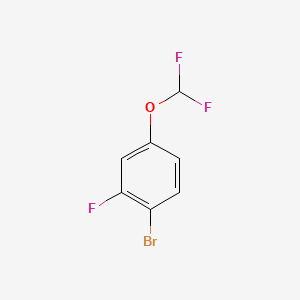
![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)
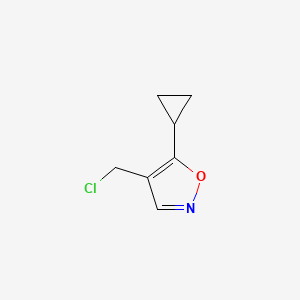
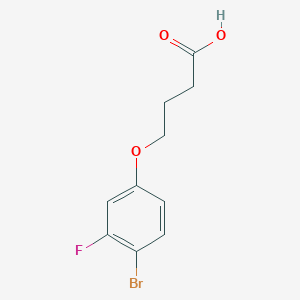

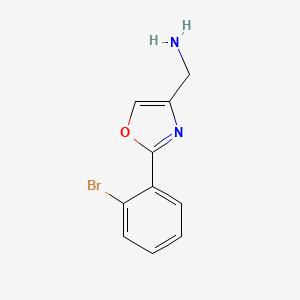
![1-[4-(1-Aminoethyl)phenyl]piperidin-2-one](/img/structure/B1375284.png)
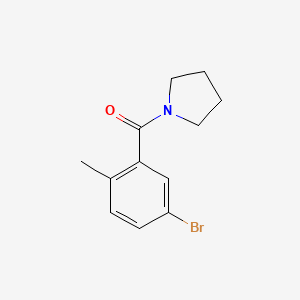
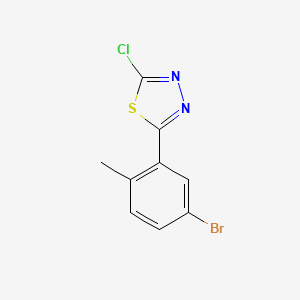
![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1375287.png)

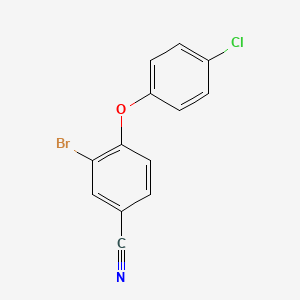
![Tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1375295.png)
